![molecular formula C6H3BrN2S B582473 2-Bromothiazolo[5,4-c]pyridine CAS No. 1206250-69-2](/img/structure/B582473.png)

2-Bromothiazolo[5,4-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

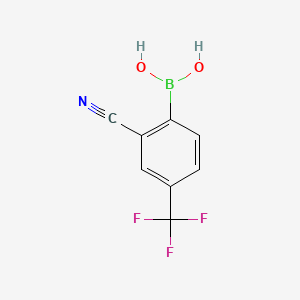

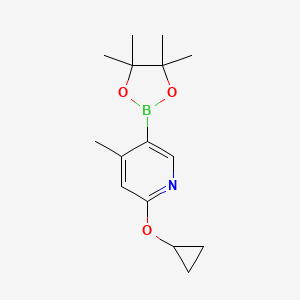

2-Bromothiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of 2-Bromothiazolo[5,4-c]pyridine and its derivatives involves several steps. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Physical And Chemical Properties Analysis

2-Bromothiazolo[5,4-c]pyridine is a solid substance under normal conditions . It has a molecular weight of 215.07 .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Bromothiazolo[5,4-c]pyridine Applications

c-KIT Inhibition for Cancer Therapy: Thiazolo[5,4-b]pyridine derivatives have been studied as c-KIT inhibitors, which are relevant in cancer therapy, particularly for overcoming imatinib resistance .

Antioxidant Properties: These compounds exhibit significant antioxidant activities, which are beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity: Thiazolo[5,4-b]pyridines have been developed to combat various microbial infections due to their antimicrobial properties .

Herbicidal Use: Their herbicidal activity makes them potential candidates for use in agriculture to control unwanted plant growth .

Anti-inflammatory Effects: These derivatives show promise in treating inflammation-related conditions due to their anti-inflammatory properties .

Antifungal Applications: The antifungal activity of thiazolo[5,4-b]pyridines can be harnessed in treating fungal infections .

Antitumor Activity: They have been identified for their potential in antitumor treatments, contributing to cancer research and therapy .

Synthesis of Novel Compounds: The structural modification of thiazolo[5,4-b]pyridines, including bromination, allows for the synthesis of novel compounds with potential therapeutic applications .

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-[1,3]thiazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWXPIQOBBIVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiazolo[5,4-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)

![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)